molecular formula C16H18O B14638146 Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- CAS No. 52528-32-2

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)-

Cat. No.: B14638146
CAS No.: 52528-32-2
M. Wt: 226.31 g/mol
InChI Key: NKWTXASMNZHMLU-UHFFFAOYSA-N
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Description

Bicyclo[311]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-3-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl-: A closely related compound with a similar bicyclic structure.

    Norinone: Another compound with a similar core structure but different functional groups.

    Nopinone: Shares the bicyclic framework but differs in the substituents attached to the ring.

Uniqueness

Bicyclo[31

Properties

CAS No.

52528-32-2

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

3-benzylidene-6,6-dimethylbicyclo[3.1.1]heptan-2-one

InChI

InChI=1S/C16H18O/c1-16(2)13-9-12(15(17)14(16)10-13)8-11-6-4-3-5-7-11/h3-8,13-14H,9-10H2,1-2H3

InChI Key

NKWTXASMNZHMLU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC1C(=O)C(=CC3=CC=CC=C3)C2)C

Origin of Product

United States

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